1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Overview

Description

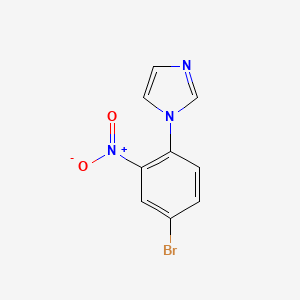

1-(4-Bromo-2-nitrophenyl)-1h-imidazole is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole typically involves the reaction of 4-bromo-2-nitroaniline with imidazole under specific conditions. The process may include steps such as nitration, bromination, and cyclization to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow synthesis and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-1h-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions include various substituted imidazoles and phenyl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-1h-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

- 1-(4-Bromo-2-nitrophenyl)-1h-benzimidazole

- 1-(4-Bromo-2-nitrophenyl)-1h-pyrazole

- 1-(4-Bromo-2-nitrophenyl)-1h-triazole

Comparison: Compared to these similar compounds, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole exhibits unique properties due to the presence of the imidazole ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

1-(4-Bromo-2-nitrophenyl)-1H-imidazole is a synthetic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula C10H7BrN2O2, features a brominated and nitro-substituted phenyl group attached to an imidazole ring. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrN2O2 |

| Molecular Weight | 273.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating a series of imidazole derivatives, this compound demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.5 to 2 mg/mL for various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. In vitro studies revealed that it inhibits the replication of certain viruses by interfering with viral integrase activity. Specifically, it was noted that compounds with similar imidazole structures exhibited inhibition rates exceeding 50% against HIV-1 integrase, suggesting that this compound may have comparable effects .

The biological activity of this compound is likely attributed to its ability to interact with key enzymatic pathways. The imidazole ring is known for its role in coordinating metal ions and participating in hydrogen bonding, which may facilitate binding to active sites of enzymes or receptors. The presence of the bromine and nitro groups can enhance the compound's lipophilicity and electronic properties, potentially increasing its binding affinity and selectivity towards biological targets .

Study on Antibacterial Activity

A systematic evaluation of various imidazole derivatives was conducted, where this compound was tested alongside other compounds. The results showed that this compound had an average zone of inhibition of 15 mm against S. aureus and E. coli at a concentration of 100 µg/mL, indicating promising antibacterial activity compared to control groups .

Study on Antiviral Activity

In a separate study focusing on HIV-1 integrase inhibitors, this compound was included in a panel of compounds tested for their ability to disrupt the IN-LEDGF/p75 interaction. The compound exhibited an inhibition percentage of approximately 60% at a concentration of 50 µM, showcasing its potential as an antiviral agent .

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQGWWVXABXQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.